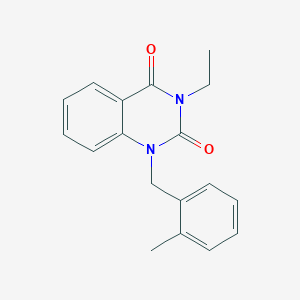

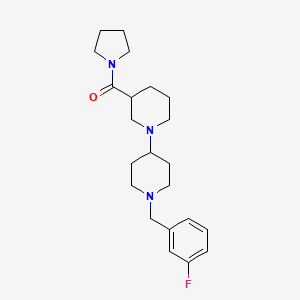

4-methyl-N-(2-methylphenyl)-1-phthalazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phthalazinamine derivatives are a class of heterocyclic compounds that have garnered attention due to their unique chemical structure and potential applications. These compounds are characterized by the phthalazinamine core, which can be modified with various substituents to tailor their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of phthalazinamine derivatives involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, 4-(4-hydroxyphenyl)phthalazin-1-one, a related compound, can be synthesized from phenolphthalein through reaction with hydroxylamine, followed by treatment with hydrazine to yield high molecular weight linear polymers under conditions used for poly(aryl ether)s synthesis (Berard et al., 1994).

Molecular Structure Analysis

The molecular structure of phthalazinamine derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the structure of a cycloadduct obtained from the reaction between phthalazinium phenacylide and a cyclic olefin was determined by X-ray crystallography, revealing insights into the regio- and endo-selectivity of the cycloaddition reaction (Dumitrascu et al., 2005).

Chemical Reactions and Properties

Phthalazinamine derivatives undergo various chemical reactions, including electrophilic substitution, cycloaddition, and nucleophilic addition, depending on the substituents attached to the core phthalazinamine structure. These reactions are critical for synthesizing novel compounds with desired properties and applications. For example, electrophilic substitution reactions have been used to synthesize novel phthalazine derivatives with potential as α-adrenoceptor antagonists (Khalil et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-methyl-N-(2-methylphenyl)phthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-11-7-3-6-10-15(11)17-16-14-9-5-4-8-13(14)12(2)18-19-16/h3-10H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBHFODMESHHBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NN=C(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylate](/img/structure/B5457017.png)

![1-[(2E)-3-phenyl-2-propen-1-yl]-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5457019.png)

![2-amino-5-hydroxy-4-(3-methoxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5457044.png)

![3-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5457055.png)

![6-ethyl-2-methyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5457078.png)

![5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457086.png)

![4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5457106.png)